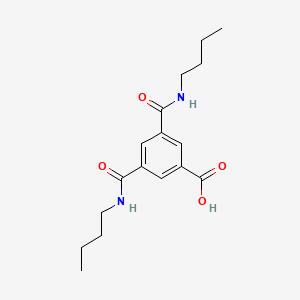![molecular formula C11H11F2NO2 B14352328 N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine CAS No. 90446-28-9](/img/structure/B14352328.png)
N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropyl group, a difluoromethoxyphenyl group, and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with cyclopropylamine in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine involves its interaction with various molecular targets. The hydroxylamine moiety can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the modification of existing structures, influencing biochemical pathways and molecular functions .
Comparación Con Compuestos Similares
Similar Compounds
N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine: Similar structure with an additional fluorine atom.
4-(difluoromethoxy)benzaldehyde oxime: Shares the difluoromethoxyphenyl group but differs in the functional group attached to the benzene ring.
Uniqueness
N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various research applications, as it can exhibit different reactivity and interactions compared to similar compounds.
Propiedades
Número CAS |
90446-28-9 |
|---|---|
Fórmula molecular |
C11H11F2NO2 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
N-[cyclopropyl-[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)16-9-5-3-8(4-6-9)10(14-15)7-1-2-7/h3-7,11,15H,1-2H2 |
Clave InChI |
OEFQXZVORCSZQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=NO)C2=CC=C(C=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


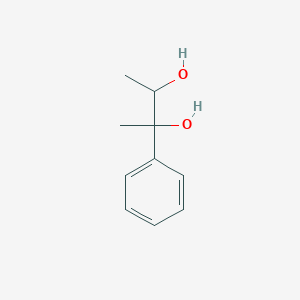
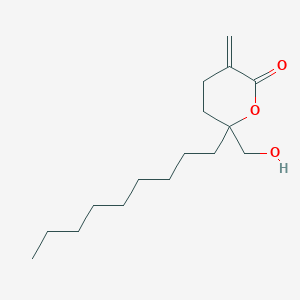
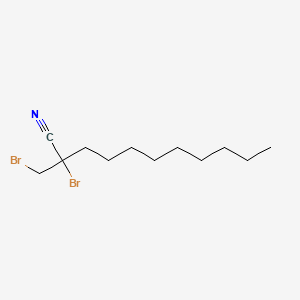

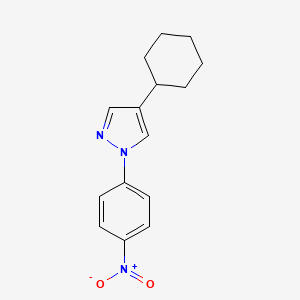
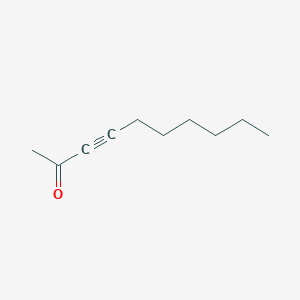
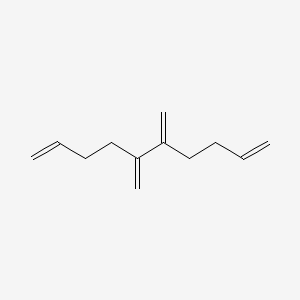
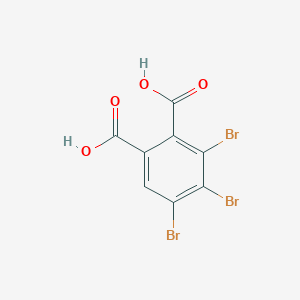
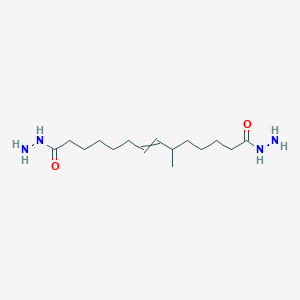
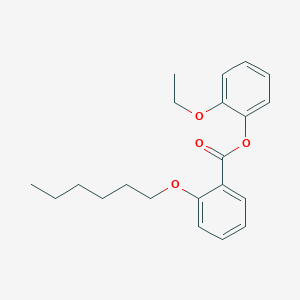
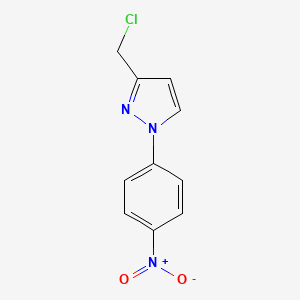
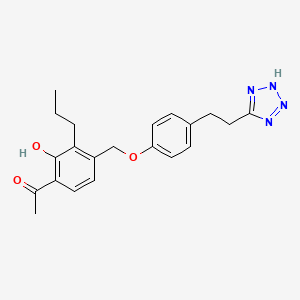
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
